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Compound of Interest

Compound Name: 2,5-Dibromo-4-nitropyridine
CAS No.: 221241-31-2
Cat. No.: B1430769

Get Quote

Core Scaffold for Regioselective Heterocyclic Functionalization

Executive Summary

2,5-Dibromo-4-nitropyridine (CAS: 221241-31-2) is a highly functionalized pyridine
intermediate characterized by three distinct reactive handles: two bromine atoms at the C2 and
C5 positions and a nitro group at the C4 position. Its electronic architecture creates a unique
"reactivity gradient," allowing sequential and regioselective functionalization. This compound is
a critical building block in the synthesis of kinase inhibitors, antiviral agents, and complex
agrochemicals where precise substitution patterns are required.

Chemical Identity & Properties
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Electronic Structure Analysis

The reactivity of 2,5-dibromo-4-nitropyridine is dictated by the interplay of the electron-
withdrawing nitrogen atom and the nitro group:

e C2-Position (a-Br): Highly activated for Nucleophilic Aromatic Substitution (

) due to the adjacent ring nitrogen and the inductive effect of the C4-nitro group. Also the
most reactive site for Pd-catalyzed cross-coupling (oxidative addition).

e C4-Position (Nitro): The nitro group acts as a "super-leaving group” in

reactions with hard nucleophiles (e.g., alkoxides), driven by the relief of steric strain and
electronic activation by the ring nitrogen.

o C5-Position (3-Br): The least reactive site. It is electronically deactivated relative to C2 but
activated relative to a standard bromobenzene by the ortho-nitro group. It typically reacts last
in sequential coupling strategies.

Synthetic Route Design

Direct nitration of 2,5-dibromopyridine is inefficient due to the strong deactivation by the two
bromine atoms. The industrial standard and most reliable laboratory method involves an N-
oxide activation strategy.

Pathway Logic
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» N-Oxidation: Increases electron density at C4 (via resonance) to facilitate electrophilic
attack, while simultaneously activating the ring for nitration.

 Nitration: Introduces the nitro group at the C4 position (para to the N-oxide oxygen).

» Deoxygenation: Restores the pyridine aromaticity and the specific reactivity profile of the free
base.
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To view exact molar ratios, purification steps, and HRP optimization
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Experimental Protocols

Protocol A: Synthesis of 2,5-Dibromo-4-nitropyridine (N-
Oxide Route)

Step 1: N-Oxidation
 Dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in Dichloromethane (DCM) (100 mL).
e Coolto 0 °Cin an ice bath.

o Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 12.5 g, 50.6 mmol) portion-wise over 30
minutes.
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Warm to room temperature and stir for 16 hours. Monitor by TLC (the N-oxide is much more
polar).

Workup: Wash with saturated aqueous NaHCOs (3 x 50 mL) to remove m-chlorobenzoic
acid. Dry organic layer over Naz2SOa4, filter, and concentrate.

Yield: ~90-95% of 2,5-dibromopyridine-N-oxide (White solid).

Step 2: Nitration

Suspend 2,5-dibromopyridine-N-oxide (5.0 g) in Conc. H2SOa4 (20 mL).
Add Fuming HNOs (10 mL) dropwise at 0 °C.

Heat the mixture to 90-100 °C for 4—6 hours. Caution: Exothermic reaction.
Cool to room temperature and pour onto crushed ice (200 g).

Neutralize carefully with solid Na=COs or conc. NH4OH to pH 7-8.

Extract with Ethyl Acetate (3 x 100 mL).

Yield: ~60-75% of 2,5-dibromo-4-nitropyridine-N-oxide (Yellow solid).

Step 3: Deoxygenation

Dissolve 2,5-dibromo-4-nitropyridine-N-oxide (3.0 g) in Chloroform (30 mL).

Add Phosphorus Trichloride (PCls) (2.0 eq) dropwise at 0 °C.

Reflux for 2—4 hours.

Quench by pouring into ice water. Neutralize with NaHCO:s.

Extract with DCM, dry, and concentrate.

Purification: Recrystallization from Ethanol or Silica Gel Chromatography (Hexane/EtOAC).

Final Product: 2,5-Dibromo-4-nitropyridine (Pale yellow solid).
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Protocol B: Regioselective (Displacement of C4-Nitro)

Objective: To introduce a nucleophile at C4 while retaining bromines.

» Dissolve 2,5-dibromo-4-nitropyridine (1.0 eq) in dry THF or DMF.

e Add nucleophile (e.g., Benzylamine, 1.1 eq) and base (DIPEA, 1.5 eq).

o Stir at 0 °C to Room Temperature. Note: Heating may trigger C2-Br displacement.

e The C4-nitro group is displaced rapidly due to the high electrophilicity of the C4 position.

Reactivity & Regioselectivity Map

The compound offers three orthogonal handles.[2] The order of reactivity is generally: Pd-
Catalyzed Coupling: C2-Br > C5-Br >> C4-NO: (inert to coupling) Nucleophilic Substitution (

): C4-NO2 (with hard Nu) = C2-Br (with soft Nu) > C5-Br

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Critical Regioselectivity Rules

e Suzuki-Miyaura Coupling: Under standard conditions (Pd(PPhs)4, Na2CQOs), the C2-Br reacts
first. The C5-Br requires higher temperatures or more active catalysts (e.g., Pd-XPhos).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1430769?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587944/
https://www.benchchem.com/product/b1430769?utm_src=pdf-body-href
https://www.benchchem.com/product/b1430769?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» with Alkoxides: Reaction with NaOMe typically displaces the C4-Nitro group to give 2,5-
dibromo-4-methoxypyridine.

« with Thiols: Reaction with NaSMe often displaces the C2-Br or C4-NO:z depending on solvent
polarity; careful optimization is required.

Safety & Handling (HSE)

o Explosion Hazard: Nitration reactions involves potential thermal runaways. The N-oxide
nitration step must be temperature-controlled strictly.

» Toxicity: Halogenated nitropyridines are potential skin sensitizers and alkylating agents. Use
double-gloving (Nitrile) and work in a fume hood.

e Incompatibility: Avoid contact with strong reducing agents (hydrazine, hydrides) unless
reduction is intended, as uncontrolled exotherms may occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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